4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound with a complex structure that includes a quinoxaline core
Preparation Methods
The synthesis of 4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 4-methylbenzylamine with 1,2-diketones under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Tetrahydroquinoxaline derivatives: These compounds are structurally related and may have similar biological activities.
Phenylmethyl derivatives: These compounds have a phenylmethyl group and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for research and industrial applications.
Biological Activity
4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a compound with significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. Its unique structure allows for various biological activities, making it a subject of interest for further studies.
Chemical Structure and Properties
- Molecular Formula : C16H16N2O
- SMILES : CC1=CC=C(C=C1)CN2CC(=O)NC3=CC=CC=C32
- InChIKey : PGQBZJNSCKJVLN-UHFFFAOYSA-N
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 253.13355 | 159.5 |
[M+Na]+ | 275.11549 | 174.9 |
[M+NH₄]+ | 270.16009 | 168.2 |
[M+K]+ | 291.08943 | 166.3 |
[M-H]− | 251.11899 | 163.6 |
Anticancer Activity
Recent studies have indicated that compounds similar to or derived from tetrahydroquinoxaline structures exhibit notable anticancer properties. For instance, a study highlighted the synthesis of various quinoxaline derivatives which were evaluated for their cytotoxic effects against different cancer cell lines using the MTT assay . The results showed that some derivatives exhibited significant cytotoxicity at varying concentrations (31.5 to 500 µg/ml), suggesting that structural modifications can enhance their anticancer efficacy.
Table: Cytotoxic Activity of Quinoxaline Derivatives
Compound Code | Concentration (µg/ml) | % Cell Viability |
---|---|---|
Compound A | 31.5 | 98.56 |
Compound B | 62.5 | 81.94 |
Compound C | 125 | 65.73 |
Compound D | 250 | 56.17 |
Compound E | 500 | 49.23 |
Antimicrobial Activity
The antimicrobial properties of tetrahydroquinoxaline derivatives have also been investigated extensively. A literature review indicated that many compounds in this class demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves interference with microbial cell wall synthesis or enzyme activity.
Table: Antimicrobial Activity Results
Compound Code | Microbial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 20 |
Compound B | Escherichia coli | 15 |
Compound C | Candida albicans | 18 |
Case Studies
- In Vitro Studies : A series of in vitro studies highlighted the potential of tetrahydroquinoxaline derivatives in inhibiting tumor growth in various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like Paclitaxel .
- Synthesis and Evaluation : Another study focused on synthesizing new derivatives and evaluating their biological activity, revealing that modifications at specific positions on the quinoxaline ring could lead to enhanced biological effects .
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-8-13(9-7-12)10-18-11-16(19)17-14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQBZJNSCKJVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1892807-92-9 |
Source
|
Record name | 4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.